molecular formula C16H12ClN3O4 B2656557 [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate CAS No. 878578-05-3

[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate

カタログ番号: B2656557
CAS番号: 878578-05-3
分子量: 345.74
InChIキー: MAHKOSFQNQZVLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate (CAS 878578-05-3) is a high-purity chemical compound with a molecular formula of C16H12ClN3O4 and a molecular weight of 345.74 g/mol . This reagent features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its unique bioisosteric properties and a wide spectrum of biological activities . The 1,2,4-oxadiazole ring acts as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . Researchers value this heterocyclic framework for developing novel therapeutic agents, as 1,2,4-oxadiazole derivatives have demonstrated diverse pharmacological activities, including potential as anticancer, anti-inflammatory, antiviral, and antibacterial compounds, and have shown inhibitory potency against various enzymes and receptors . The compound is offered with a documented purity of 95% and is available for purchase in quantities of 0.05g . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

特性

IUPAC Name

[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c1-22-12-5-3-2-4-11(12)15-19-14(24-20-15)9-23-16(21)10-6-7-13(17)18-8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKOSFQNQZVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a 6-chloropyridine-3-carboxylate derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions:

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) under basic conditions.

Major Products:

    Oxidation: Formation of 3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate.

    Reduction: Formation of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-aminopyridine-3-carboxylate.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Applications

Recent studies highlight the anticancer potential of oxadiazole derivatives, including [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate. The structural features of this compound suggest it may interact with biological targets involved in cancer progression.

Case Studies

  • Salahuddin et al. reported that various substituted oxadiazoles exhibited significant cytotoxic effects against multiple cancer cell lines. For instance, certain derivatives showed over 90% inhibition in growth against specific CNS and renal cancer cell lines when tested at a concentration of 105M10^{-5}M .
  • Holla et al. synthesized several oxadiazole derivatives and evaluated their anticancer activity across different human cancer cell lines (breast, ovarian, colon). Notably, some compounds demonstrated GI50 values below 10μM10\mu M, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been extensively studied. The compound has been evaluated for its effectiveness against various pathogens.

Research Findings

  • In vitro studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum antimicrobial activity positions these compounds as potential candidates for developing new antibiotics.

Mechanistic Insights

Understanding the mechanism by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Biological Mechanisms

  • Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives induce apoptosis in cancer cells by disrupting their cell cycle progression.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in tumor growth and proliferation, showcasing their therapeutic potential .

作用機序

The mechanism of action of [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may bind to bacterial enzymes, inhibiting their function and leading to cell death. In anti-inflammatory applications, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

(a) Methoxy vs. Nitrophenyl Substitution
  • Analog : 4-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]piperidine () features a nitro group, which is strongly electron-withdrawing. This substitution likely increases reactivity toward nucleophilic attack but reduces metabolic stability compared to the methoxy group.
(b) Oxadiazole Linkage to Complex Scaffolds
  • Compound 76 (): Contains a 1,2,4-oxadiazole linked to a cyclopropane and trifluoromethylphenyl group. The trifluoromethyl group significantly increases lipophilicity (logP) and may improve blood-brain barrier penetration compared to the target compound’s chloropyridine ester.

Ester Group Modifications

(a) Chloropyridine Ester vs. Pyrazole-Based Esters
  • Analog : [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS 386279-40-9, ) replaces the oxadiazole with a dihydroindole ring. The dihydroindole’s planar structure may enhance stacking interactions but reduce hydrolytic stability compared to the oxadiazole .

Physicochemical Properties (Inferred from Structural Features)

Property Target Compound 4-Nitrophenyl Oxadiazole () Compound 76 ()
Molecular Weight ~360 g/mol (estimated) ~290 g/mol ~550 g/mol
Key Substituents 2-Methoxyphenyl, 6-Cl-pyridine 4-Nitrophenyl, piperidine Trifluoromethylphenyl, cyclopropane
logP (Estimated) ~2.8 (moderate lipophilicity) ~1.5 (polar nitro group) ~4.2 (highly lipophilic)
Synthetic Accessibility Moderate (ester coupling, oxadiazole synthesis) Challenging (nitration steps) High complexity (multiple rings, CF3)

Stability and Reactivity

  • The oxadiazole ring in the target compound is expected to resist hydrolysis under physiological conditions, unlike ester groups, which may undergo enzymatic cleavage .
  • In contrast, the sulfanyl group in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () introduces a labile sulfur atom, increasing susceptibility to oxidation compared to the stable oxadiazole .

生物活性

The compound [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate is a derivative of the oxadiazole scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula for [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate is C16H14ClN3O3C_{16}H_{14}ClN_{3}O_{3} with a molecular weight of 315.75 g/mol. The structure features an oxadiazole ring, which is known for its bioactivity.

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
  • Targeting Kinases : They also interact with kinases that play critical roles in signaling pathways associated with cancer growth .

Case Studies

A study demonstrated that derivatives of 1,3,4-oxadiazoles showed promising results against different cancer cell lines. For instance, compounds modified to enhance interaction with nucleic acids exhibited increased cytotoxicity towards malignant cells .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.2HDAC inhibition
Compound BHeLa (cervical cancer)3.8Thymidylate synthase inhibition

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Research has revealed that oxadiazole derivatives can exhibit activity against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Studies indicated that certain modifications to the oxadiazole structure enhance antibacterial efficacy .
  • Fungal Infections : Some derivatives have been reported to possess antifungal activity as well.

Research Findings

A recent study highlighted the synthesis of several oxadiazole derivatives and their evaluation against common pathogens:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli12 µg/mL
Compound DS. aureus8 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial effects, [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate may exhibit other biological activities:

  • Antioxidant Properties : Some studies suggest that oxadiazole derivatives can scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activities through the modulation of inflammatory cytokines.

Q & A

Q. What synthetic strategies are recommended for preparing [3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For the target compound, a two-step approach is suggested:

Formation of the oxadiazole core : React 2-methoxybenzamidoxime with methyl 6-chloropyridine-3-carboxylate under microwave-assisted conditions (120°C, 30 min) to enhance yield and reduce side products .

Ester hydrolysis and re-esterification : Use NaOH in methanol/water (1:1) to hydrolyze the methyl ester, followed by coupling with a chloromethylating agent (e.g., chloromethyl pivalate) to install the final methyl ester group.
Optimization should focus on solvent selection (DMF or acetonitrile), stoichiometry (1:1.2 molar ratio of amidoxime to ester), and catalyst (e.g., 1,8-diazabicycloundec-7-ene) to suppress byproducts like uncyclized intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation and purity assessment:
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the oxadiazole ring (characteristic C=N-O signals at 160-170 ppm in ¹³C NMR) and methoxy/chloropyridine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify the exact mass (e.g., calculated [M+H]⁺ = 362.07) and isotopic patterns matching chlorine and nitrogen content .
  • HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect impurities from incomplete cyclization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly when structural refinements yield ambiguous bond angles?

  • Methodological Answer : Discrepancies in crystallographic data (e.g., bond angles in the oxadiazole ring) may arise from twinning or disordered solvent molecules. To address this:

Data Collection : Use synchrotron radiation for high-resolution datasets (<0.8 Å) to improve electron density maps .

Refinement in SHELXL : Apply restraints for planar groups (e.g., oxadiazole ring) using the AFIX command and analyze Hirshfeld surfaces to identify weak intermolecular interactions influencing geometry .

Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for pseudo-merohedral twinning using the Rint value .

Q. What computational approaches are suitable for predicting the bioactivity of this compound against neurological targets?

  • Methodological Answer : Molecular docking and dynamics simulations can prioritize targets:

Target Selection : Focus on acetylcholinesterase (AChE) or NMDA receptors due to structural similarity to known oxadiazole-based inhibitors .

Docking (AutoDock Vina) : Use the chloropyridine group as an anchor in the active site, with grid parameters centered on catalytic triads (e.g., AChE: Ser200, His440).

MD Simulations (GROMACS) : Run 100-ns simulations in explicit solvent to assess binding stability, calculating RMSD and ligand-protein hydrogen bond occupancy .

Q. How can conflicting solubility data from different synthetic batches be systematically analyzed to identify impurity sources?

  • Methodological Answer : Batch-to-batch solubility variations (e.g., in DMSO vs. aqueous buffers) may stem from residual solvents or unreacted intermediates:

LC-MS/MS Analysis : Use a reverse-phase column to separate impurities, identifying peaks via fragmentation patterns (e.g., m/z 204.07 for uncyclized amidoxime byproducts) .

Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., DMF) by monitoring weight loss between 50–150°C .

Recrystallization Optimization : Screen solvents (ethyl acetate/hexane) using the Hansen solubility parameters to selectively crystallize the target compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。